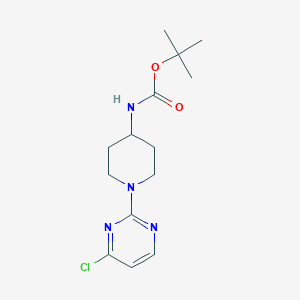
4-Amino-5-(2-Pyridin-3-ylethyl)-4H-1,2,4-triazol-3-thiol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition or other similar reaction . The pyridine ring could be formed through a separate process or as part of the same reaction sequence .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings. The electron-withdrawing nature of the nitrogen atoms in these rings could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions, thanks to the presence of the amino and thiol groups. For example, the amino group could engage in reactions with carboxylic acids to form amides, while the thiol group could react with alkyl halides to form thioethers .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyridine rings, as well as the amino and thiol groups. For example, it might exhibit strong hydrogen bonding capabilities due to the presence of the amino group .Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormitteln
Die Triazol- und Pyridin-Einheiten, die in dieser Verbindung vorhanden sind, werden häufig in Molekülen gefunden, die eine signifikante biologische Aktivität aufweisen. Forschungen haben gezeigt, dass ähnliche Strukturen eine antiproliferative Aktivität gegen verschiedene Krebszelllinien aufweisen . Dies deutet darauf hin, dass unsere Verbindung synthetisiert und als potenzielles Antitumormittel getestet werden könnte, insbesondere mit dem Ziel von Brustkrebszellen wie MCF-7 und MDA-MB-231.
CDK2-Hemmung für die Krebstherapie
Cyclin-abhängige Kinase 2 (CDK2) ist ein wichtiges Ziel in der Krebstherapie. Verbindungen, die strukturell mit 4-Amino-5-(2-Pyridin-3-ylethyl)-4H-1,2,4-triazol-3-thiol verwandt sind, wurden als CDK2-Inhibitoren entwickelt . Diese Anwendung ist vielversprechend für die Entwicklung von selektiven Krebsbehandlungen, die Schäden an gesunden Zellen minimieren.
Molekulare Modellierung und Wirkstoffdesign
Die Stabilität und Effizienz von Wirkstoffkandidaten kann mithilfe von molekularen Modellierungstechniken vorhergesagt werden. Die Struktur der Verbindung ermöglicht eine Optimierung durch die Dichtefunktionaltheorie (DFT), die für die Entwicklung neuer Medikamente mit verbessertem Wirkungsgrad und Sicherheitsprofilen unerlässlich ist .
Biologische Studien und Sicherheitsbewertung
Vor der klinischen Anwendung ist es entscheidend, die Sicherheit potenzieller Medikamente zu beurteilen. Die verwandten Verbindungen wurden auf Photoirritanz und Zytotoxizität getestet, um sicherzustellen, dass sie für nachfolgende Experimente sicher sind . Diese Verbindung könnte ähnlichen Beurteilungen unterzogen werden, um ihre Eignung für eine Weiterentwicklung zu bestimmen.
Liganden-Effizienz- und Lipophilie-Studien
Die Bestimmung der Liganden-Effizienz und Lipophilie ist wichtig, um die Medikamenteneignung einer Verbindung zu verstehen. Studien an ähnlichen Molekülen haben Einblicke in diese Parameter geliefert, die entscheidend sind, um die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME)-Eigenschaften neuer Wirkstoffkandidaten vorherzusagen .
Synthese neuer Derivate
Die Kernstruktur von This compound eignet sich für die Synthese neuer Derivate. Durch Modifizieren bestimmter Gruppen können Forscher eine Bibliothek von Verbindungen mit möglicherweise vielfältigen und potenten biologischen Aktivitäten erstellen .
Wirkmechanismus
Zukünftige Richtungen
Future research on this compound could explore its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry . Its reactivity and the functional groups it contains suggest that it could be a versatile building block in the synthesis of more complex molecules.
Eigenschaften
IUPAC Name |
4-amino-3-(2-pyridin-3-ylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S/c10-14-8(12-13-9(14)15)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWIRWAGGGDSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)

![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)

![5-[1-(4-tert-Butylbenzoyl)piperidin-3-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386906.png)
![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)
![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)


